Flavor Potency: Extremely Low Effective Use Levels in Foodstuffs vs. 3,5-Dimethyl-1,2,4-trithiolane
3-Methyl-1,2,4-trithiane is an extremely powerful flavor ingredient, with preferred use levels of 0.05–0.150 ppm by weight in finished foodstuffs, and a demonstrated effective range of 0.05–0.5 ppm [1]. In direct contrast, the structurally related 3,5-dimethyl-1,2,4-trithiolane is typically applied at substantially higher concentrations (e.g., 0.01% in propylene glycol for odor evaluation, equating to 100 ppm in solution) to achieve comparable meaty impact , reflecting a significant potency difference. This ultra-low effective concentration directly translates into cost-in-use advantages and minimizes the risk of off-notes in delicate flavor matrices.
| Evidence Dimension | Effective use level in foodstuffs (ppm by weight) |
|---|---|
| Target Compound Data | 0.05–0.150 ppm (preferred); 0.05–0.5 ppm (general effective range) |
| Comparator Or Baseline | 3,5-Dimethyl-1,2,4-trithiolane: typically evaluated at 0.01% in propylene glycol (100 ppm in solution) for odor characterization; provides meaty notes at this level. |
| Quantified Difference | Target compound achieves flavor modification at concentrations several orders of magnitude lower than the benchmark evaluation concentration for the comparator. |
| Conditions | Sensory evaluation in foodstuff models (meat products, gravies) and standard odor characterization in propylene glycol solution, respectively. |
Why This Matters
For procurement, this quantifiable potency difference allows formulators to use substantially less material to achieve equivalent or superior sensory impact, reducing volumetric procurement needs, per-unit cost, and off-taste risk.
- [1] Firmenich S.A. U.S. Patent US4247571A. 3-Methyl-1,2,4-trithiane as a flavoring ingredient. 1981. View Source
